molecular formula C16H14N4O2 B11276789 N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide

N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide

Cat. No.: B11276789
M. Wt: 294.31 g/mol
InChI Key: BPTKIGQCIKYDMF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide: is an organic compound that belongs to the class of aromatic anilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide typically involves the reaction of p-aminoacetophenone with 1-methyl-1H-benzotriazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzotriazole moiety.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be utilized in the development of new materials with unique properties.

Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics.

Medicine: Research has indicated that this compound exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators. Additionally, the compound can interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

Comparison: N-(4-acetylphenyl)-1-methyl-1H-benzotriazole-5-carboxamide stands out due to its unique benzotriazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-(4-acetylphenyl)-1-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10(21)11-3-6-13(7-4-11)17-16(22)12-5-8-15-14(9-12)18-19-20(15)2/h3-9H,1-2H3,(H,17,22)

InChI Key

BPTKIGQCIKYDMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(N=N3)C

Origin of Product

United States

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